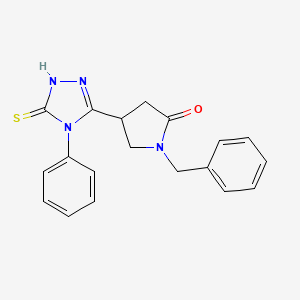![molecular formula C17H16N4O4S2 B6456338 3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 443671-89-4](/img/structure/B6456338.png)
3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzothiadiazine, which is a heterocyclic compound that is part of several pharmacologically active compounds, including some diuretics and antihypertensives . The presence of the 1,1-dioxo group suggests that it might have some biological activity, but without specific studies, it’s hard to predict what that might be.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely contains a benzothiadiazine core, which is a bicyclic structure containing a benzene ring fused to a thiadiazine ring. The thiadiazine ring is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms .Chemical Reactions Analysis
Benzothiadiazines can undergo a variety of chemical reactions, mainly due to the reactivity of the sulfur and nitrogen atoms in the thiadiazine ring. They can act as ligands in coordination chemistry, and can also undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzothiadiazines are generally stable compounds, but the presence of the 1,1-dioxo group could potentially make it more reactive .Scientific Research Applications
Antimicrobial Activity
1,2,4-benzothiadiazine-1,1-dioxide derivatives exhibit antimicrobial effects. Researchers have explored their potential as antibacterial and antifungal agents. The presence of specific functional groups attached to the benzothiadiazine ring influences their activity .
Antiviral Properties
These compounds also demonstrate antiviral activity. For instance, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones was screened as HCV polymerase inhibitors . This highlights their potential in combating viral infections.
AMPA Receptor Modulation
AMPA receptors play a crucial role in synaptic transmission. Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives act as AMPA receptor modulators, affecting neuronal excitability and synaptic plasticity.
In addition to these six areas, there may be other therapeutic applications worth exploring. The field of 1,2,4-benzothiadiazine-1,1-dioxide research remains dynamic, with ongoing efforts to uncover its full potential . If you’d like more detailed information on any specific application, feel free to ask! 😊
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It has been found that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For example, a halo group at the 7 and 8 positions of the ring gave active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to act as katp channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .
Result of Action
One study reported that a similar class of 3-(1,1-dioxo-2h-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1h)-quinolinones potently inhibits hcv polymerase enzymatic activity and inhibits the ability of the subgenomic hcv replicon to replicate in huh-7 cells .
properties
IUPAC Name |
3-[3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c22-26(23)14-8-3-1-6-12(14)18-16(20-26)10-5-11-17-19-13-7-2-4-9-15(13)27(24,25)21-17/h1-4,6-9H,5,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJDDSQQRWXPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456262.png)

![ethyl 1-{[3-(methoxycarbonyl)phenyl]methyl}-4-oxo-7-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6456276.png)
![1-benzyl-4-{5-sulfanylidene-4-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456288.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B6456301.png)
![4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6456305.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6456313.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6456320.png)

![2-(3-methylphenyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456333.png)
![1-ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6456345.png)
![7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6456348.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluoro-4-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456353.png)
![2-(2,5-dimethylphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456355.png)